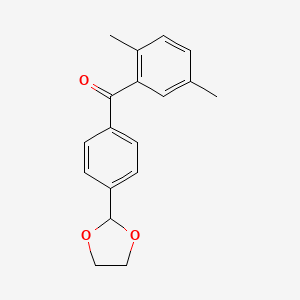

2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-3-4-13(2)16(11-12)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZPMOYGUSSEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645116 | |

| Record name | (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-22-0 | |

| Record name | Methanone, (2,5-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Authored For: Senior Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-22-0). This compound is a functionalized aromatic ketone built upon the versatile benzophenone scaffold. Its structure is distinguished by dimethyl substitution on one phenyl ring and a dioxolane-protected formyl group on the other. The benzophenone core is a well-established "privileged structure" in medicinal chemistry, known to be a constituent in molecules with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The presence of the 1,3-dioxolane moiety strongly indicates its role as a key synthetic intermediate, where the protected aldehyde allows for selective chemical transformations at other positions of the molecule before its deprotection and subsequent derivatization.[3] This guide will elucidate its chemical properties, present a plausible and detailed synthetic pathway, discuss its potential applications in research and development, and outline essential safety and handling protocols.

Physicochemical and Structural Properties

This compound is a solid organic compound whose core structure is a diarylketone. The key functional groups—a ketone, an acetal (dioxolane), and a substituted aromatic system—dictate its chemical reactivity and physical characteristics. The dioxolane group serves as a stable protecting group for the aldehyde functionality at the 4'-position, which would otherwise be reactive under various synthetic conditions.

Table 1: Core Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 898760-22-0 | [4] |

| Molecular Formula | C₁₈H₁₈O₃ | [4] |

| Molecular Weight | 282.33 g/mol | [4] |

| Predicted Boiling Point | 420.0 ± 45.0 °C | [4] |

| Predicted Density | 1.149 ± 0.06 g/cm³ | [4] |

| IUPAC Name | (2,5-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone |[4] |

Synthesis and Mechanistic Considerations

The overall workflow is conceptualized as a two-step process: first, the protection of a benzoyl chloride derivative, and second, its electrophilic aromatic substitution reaction with p-xylene.

Caption: Plausible synthetic workflow for the target compound.

This protocol describes a robust method for laboratory-scale synthesis. The causality behind reagent choice is critical: p-toluenesulfonic acid (p-TsOH) is a standard acid catalyst for acetal formation, while aluminum chloride (AlCl₃) is a potent Lewis acid required to activate the acyl chloride for the Friedel-Crafts reaction.[3][5]

Step 1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoyl chloride

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzoyl chloride (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Causality: The removal of water drives the equilibrium towards the formation of the thermodynamically stable five-membered dioxolane ring, ensuring a high yield of the protected product.[3]

-

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(1,3-dioxolan-2-yl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Setup: In a separate, dry, three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a solution of p-xylene (1.5 equivalents) in a dry, non-polar solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Causality: The reaction must be kept anhydrous as AlCl₃ reacts violently with water. The cooling is necessary to control the initial exothermic reaction upon addition of the acyl chloride.

-

-

Addition: Slowly add the 4-(1,3-dioxolan-2-yl)benzoyl chloride (1 equivalent) from Step 1, dissolved in DCM, to the stirred suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Workup and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.[5]

Potential Applications and Research Significance

The utility of this compound stems from the combination of its constituent parts. The benzophenone scaffold is central to numerous pharmacologically active molecules, while the protected aldehyde is a gateway to further chemical complexity.

Caption: Structural features and their corresponding applications.

-

Medicinal Chemistry Scaffold: Benzophenone derivatives are widely investigated for their biological activities.[2] This compound could serve as a starting point for developing novel analogues for screening against cancer cell lines, bacteria, or inflammatory pathways. The dimethyl substitution pattern provides specific steric and electronic properties that can be explored for structure-activity relationship (SAR) studies.

-

Advanced Synthetic Intermediate: The primary and most evident application is as a synthetic intermediate. After performing desired chemical modifications on the benzophenone core, the dioxolane group can be easily removed under mild acidic conditions to liberate the highly reactive aldehyde. This aldehyde can then be used in a variety of subsequent reactions, such as:

-

Wittig reactions to form alkenes.

-

Reductive amination to synthesize complex amines.

-

Grignard reactions to generate secondary alcohols.

-

-

Materials Science: Substituted benzophenones are precursors for high-performance polymers and are also used as UV absorbers and photoinitiators in coatings and adhesives.[6][7] This molecule could be explored as a monomer or additive in materials science applications.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity, and safety protocols should be based on structurally related compounds, such as the parent molecule, benzophenone.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]

-

Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Handling Practices: Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Dry powders can accumulate static electricity; take precautionary measures against static discharge.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

-

Toxicological Profile (Inferred): The parent compound, benzophenone, is classified as a suspected carcinogen (IARC Group 2B) and may cause damage to the liver and kidneys through prolonged or repeated oral exposure.[8] While the toxicity of this specific derivative is unknown, it should be handled as potentially hazardous.

Conclusion

This compound is a specialized chemical intermediate of significant interest to synthetic and medicinal chemists. Its value lies in the strategic combination of a pharmacologically relevant benzophenone core with a protected aldehyde functionality, enabling its use as a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

-

BENZOPHENONE EXTRA PURE , Loba Chemie. [Link]

-

Safety Data Sheet Benzophenone , Redox. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives , The Royal Society of Chemistry. [Link]

-

Benzophenone - Wikipedia , Wikipedia. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives , National Center for Biotechnology Information (PMC). [Link]

-

SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES , Oregon State University. [Link]

-

Preparation of benzophenone , PrepChem. [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans , ResearchGate. [Link]

-

Study on Synthesis, Optical properties and Application of Benzophenone derivatives , Wiley Online Library. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 898760-22-0 [amp.chemicalbook.com]

- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 6. Benzophenone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. redox.com [redox.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS 898760-22-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, a specialized organic compound with significant potential as a key intermediate in pharmaceutical synthesis. The benzophenone scaffold is a well-established pharmacophore found in numerous bioactive molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of a protected aldehyde, in the form of a 1,3-dioxolane group, at the 4'-position offers a strategic advantage for further molecular elaboration, positioning this compound as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[3] This document outlines a proposed synthetic pathway, detailed experimental protocols, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery and development.

Introduction and Strategic Importance

Benzophenone derivatives are a cornerstone in medicinal chemistry, with several compounds having reached the market as successful drugs.[1] Their rigid diarylketone structure serves as an effective scaffold for orienting functional groups in three-dimensional space to interact with biological targets. The subject of this guide, this compound, is a functionalized benzophenone designed for multi-step organic synthesis.

The key features of this molecule are:

-

The Benzophenone Core: Provides a rigid backbone and is associated with a range of biological activities.[1][2] The 2,5-dimethyl substitution pattern on one of the aromatic rings influences the electronic properties and steric environment of the ketone, which can modulate biological activity and metabolic stability.

-

The 1,3-Dioxolane Group: This moiety is a cyclic acetal that serves as a protecting group for a benzaldehyde functional group.[4][5][6] Acetals are stable under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents.[4][6][7][8] This allows for chemical transformations to be performed on other parts of the molecule without affecting the aldehyde. The aldehyde can be readily deprotected under mild acidic conditions when needed for subsequent reactions.[4][5]

This strategic combination of a versatile scaffold and a protected functional group makes this compound a highly valuable intermediate for the synthesis of complex drug candidates.

Proposed Synthetic Strategy and Rationale

The synthesis of this compound can be logically achieved through a Friedel-Crafts acylation reaction, a classic and reliable method for the formation of diaryl ketones.[9][10][11][12] The two primary retrosynthetic disconnections lead to two viable forward synthetic pathways.

Pathway A: Acylation of p-Xylene with a Protected Benzoyl Chloride

This approach involves the reaction of 1,4-dimethylbenzene (p-xylene) with 4-(1,3-dioxolan-2-yl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Pathway B: Acylation of a Protected Benzaldehyde Derivative with 2,5-Dimethylbenzoyl Chloride

In this alternative, 2-(phenyl)-1,3-dioxolane is acylated with 2,5-dimethylbenzoyl chloride.

Pathway A is generally preferred due to the higher reactivity of p-xylene towards electrophilic aromatic substitution compared to the potentially deactivated protected benzaldehyde derivative. The electron-donating methyl groups on p-xylene activate the ring for acylation.

Diagram of Proposed Synthesis (Pathway A)

Caption: Proposed three-step synthesis of the target compound via acetal protection, acyl chloride formation, and Friedel-Crafts acylation.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a self-validating system for the synthesis.

Protocol 3.1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-carboxybenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

-

Execution: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the toluene. If so, collect the solid by filtration. If not, wash the toluene solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Causality: The use of a Dean-Stark apparatus is crucial to drive the equilibrium of this reversible acetal formation reaction towards the product by removing the water by-product.[13]

Protocol 3.2: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoyl Chloride

-

Reaction Setup: In a fume hood, suspend 4-(1,3-dioxolan-2-yl)benzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add thionyl chloride (2-3 equivalents) dropwise at room temperature.

-

Execution: After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used in the next step without further purification.

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The reaction is efficient, and the by-products are gaseous, which simplifies the work-up.

Protocol 3.3: Synthesis of this compound

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Execution: Add a solution of 4-(1,3-dioxolan-2-yl)benzoyl chloride (1 equivalent) in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 15 minutes. Then, add a solution of p-xylene (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution where the Lewis acid (AlCl₃) generates a highly electrophilic acylium ion from the acyl chloride.[10][12] This electrophile is then attacked by the electron-rich p-xylene ring to form the ketone. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the structure of this compound and typical values for similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 282.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-130 °C |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Acetone); Insoluble in water. |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.8 (m, 7H, Ar-H), 5.85 (s, 1H, O-CH-O), 4.0-4.2 (m, 4H, O-CH₂-CH₂-O), 2.35 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 196-198 (C=O), 125-140 (Ar-C), 102-104 (O-CH-O), 65-66 (O-CH₂-CH₂-O), 20-22 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H stretch), 2850-3000 (Alkyl C-H stretch), 1650-1670 (C=O stretch), 1600 (Ar C=C stretch), 1100-1200 (C-O stretch) |

| Mass Spectrometry (EI) | m/z 282 (M⁺), fragments corresponding to loss of dioxolane group and cleavage around the carbonyl group. |

Justification for Predictions:

-

¹H NMR: The aromatic protons will appear in the typical downfield region. The unique singlet for the acetal proton (O-CH-O) is expected around 5.85 ppm. The methylene protons of the dioxolane ring will be in the 4.0-4.2 ppm range. The two methyl groups on the other ring will appear as singlets around 2.2-2.4 ppm.[14]

-

¹³C NMR: The carbonyl carbon of the ketone will be significantly downfield, in the 196-198 ppm range, which is characteristic for benzophenones.[15] The acetal carbon will be around 102-104 ppm.

-

IR Spectroscopy: A strong absorption band in the 1650-1670 cm⁻¹ region is a definitive indicator of the conjugated ketone carbonyl group.[14]

-

Mass Spectrometry: The molecular ion peak at m/z 282 would confirm the molecular weight. Characteristic fragmentation patterns for ketones, such as alpha-cleavage, would be expected.[15][16]

Applications in Drug Development

As a key intermediate, this compound serves as a versatile platform for the synthesis of more complex molecules. The strategic placement of the protected aldehyde allows for a variety of subsequent chemical modifications.

Diagram of Potential Synthetic Transformations

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mahantlifescience.com [mahantlifescience.com]

- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

Synthesis route for 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone

Introduction

This compound is a substituted benzophenone derivative with potential applications in medicinal chemistry and materials science. The benzophenone scaffold is a prevalent structure in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of dimethyl groups on one phenyl ring and a protected aldehyde on the other makes this molecule a versatile intermediate for further chemical modifications. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at other sites of the molecule. This guide provides a comprehensive overview of a reliable synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached through a Friedel-Crafts acylation reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry for the synthesis of aryl ketones.[2][3][4]

A retrosynthetic analysis suggests that the target molecule can be disconnected at the carbonyl-aryl bond, leading to two key precursors: p-xylene (1,4-dimethylbenzene) and a suitably activated derivative of 4-(1,3-dioxolan-2-yl)benzoic acid. The overall synthetic strategy involves three main stages:

-

Protection of the Aldehyde: The commercially available 4-formylbenzoic acid will be the starting material for one of the key fragments. The aldehyde group, being sensitive to the conditions of the subsequent Friedel-Crafts reaction, must be protected. A common and effective method is its conversion to a cyclic acetal, specifically a 1,3-dioxolane, by reacting it with ethylene glycol.[5]

-

Activation of the Carboxylic Acid: To facilitate the electrophilic aromatic substitution on p-xylene, the carboxylic acid of the protected benzoic acid derivative needs to be converted into a more potent electrophile. The formation of an acyl chloride is a standard and efficient method for this activation.

-

Friedel-Crafts Acylation: The final key step involves the Lewis acid-catalyzed acylation of p-xylene with the prepared 4-(1,3-dioxolan-2-yl)benzoyl chloride to yield the target benzophenone.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Part 1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid

The initial step involves the protection of the aldehyde group of 4-formylbenzoic acid as a cyclic acetal. This is crucial as the unprotected aldehyde would not be stable under the strongly acidic conditions of the Friedel-Crafts acylation. The formation of the 1,3-dioxolane is a reversible reaction, and the equilibrium is driven towards the product by removing water, often through azeotropic distillation.[5][6]

Reaction Scheme:

Caption: Acetal protection of 4-formylbenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Formylbenzoic Acid | 150.13 | 15.0 g | 0.10 |

| Ethylene Glycol | 62.07 | 9.3 g (8.4 mL) | 0.15 |

| p-Toluenesulfonic acid | 172.20 | 0.5 g | 0.003 |

| Toluene | - | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzoic acid (15.0 g, 0.10 mol), ethylene glycol (9.3 g, 0.15 mol), p-toluenesulfonic acid (0.5 g), and toluene (150 mL).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 3-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL).

-

Acidify the combined aqueous layers to pH 2 with 2M HCl.

-

The white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-(1,3-dioxolan-2-yl)benzoic acid.

Part 2: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoyl Chloride

The carboxylic acid is activated by converting it to an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction is typically performed in an inert solvent, and the excess thionyl chloride and byproducts (SO₂ and HCl) are volatile and easily removed.

Reaction Scheme:

Caption: Formation of the acyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(1,3-Dioxolan-2-yl)benzoic Acid | 194.18 | 10.0 g | 0.051 |

| Thionyl Chloride (SOCl₂) | 118.97 | 9.2 g (5.6 mL) | 0.077 |

| N,N-Dimethylformamide (DMF) | - | 2-3 drops | - |

| Dichloromethane (anhydrous) | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet to a trap, suspend 4-(1,3-dioxolan-2-yl)benzoic acid (10.0 g, 0.051 mol) in anhydrous dichloromethane (100 mL).

-

Add a catalytic amount of DMF (2-3 drops).

-

Slowly add thionyl chloride (5.6 mL, 0.077 mol) to the suspension.

-

Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-(1,3-dioxolan-2-yl)benzoyl chloride is used in the next step without further purification.

Part 3: Synthesis of this compound

This final step is a Friedel-Crafts acylation, an electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and a Lewis acid, attacks the electron-rich p-xylene ring.[2][7] Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this reaction.[7]

Reaction Scheme:

Caption: Friedel-Crafts acylation to form the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(1,3-Dioxolan-2-yl)benzoyl Chloride | 212.63 | ~10.8 g (from 0.051 mol) | 0.051 |

| p-Xylene | 106.16 | 6.5 g (7.5 mL) | 0.061 |

| Aluminum Chloride (AlCl₃) | 133.34 | 8.2 g | 0.061 |

| Dichloromethane (anhydrous) | - | 150 mL | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (8.2 g, 0.061 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude 4-(1,3-dioxolan-2-yl)benzoyl chloride (~10.8 g, 0.051 mol) and p-xylene (7.5 mL, 0.061 mol) in anhydrous dichloromethane (50 mL).

-

Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to afford the pure this compound.

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence involving acetal protection, acyl chloride formation, and a final Friedel-Crafts acylation. This guide provides a robust and detailed protocol suitable for researchers in organic and medicinal chemistry. Careful control of reaction conditions, particularly the exclusion of moisture in the final step, is critical for achieving a good yield of the desired product. The resulting benzophenone derivative is a valuable intermediate for the synthesis of more complex molecules for various applications in drug discovery and materials science.

References

-

University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Formylbenzoic Acid: Properties and Synthesis Advancements. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available from: [Link]

-

YouTube. Friedel-Crafts Acylation. Available from: [Link]

-

SpectraBase. Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester. Available from: [Link]

-

Pearson+. p-xylene + acetyl chloride + AlCl3 followed by H2O. Available from: [Link]

-

PMC. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]

-

ResearchGate. Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). Available from: [Link]

-

NIST. Preparation of benzoic acid of high purity. Available from: [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available from: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Significance of 2-Aminobenzophenones as Versatile Building Block. Available from: [Link]

- Google Patents. Process for the preparation of terephthalaldehyde or isophthalaldehyde.

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts Acylation [www1.udel.edu]

An In-depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. We will delve into its structural and nomenclatural breakdown, explore robust synthetic methodologies with an emphasis on the rationale behind procedural choices, detail its characterization profile, and discuss its strategic applications for researchers and drug development professionals.

Structural Elucidation and Nomenclature

The systematic IUPAC name, this compound, precisely describes the molecule's architecture. A logical deconstruction of the name reveals its constituent parts:

-

Benzophenone : This is the parent structure, diphenylmethanone, which consists of a central carbonyl group (ketone) bonded to two phenyl rings.[1]

-

2,5-Dimethyl- : This prefix indicates that one of the phenyl rings is substituted with two methyl groups at positions 2 and 5.

-

4'- : The prime (') notation signifies that the subsequent substituent is located on the second phenyl ring, specifically at the para-position (carbon 4).

-

(1,3-dioxolan-2-YL) : This describes the substituent at the 4' position. It is a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. The "-2-YL" suffix indicates that the ring is attached to the benzophenone core via carbon 2 of the dioxolane ring.

The 1,3-dioxolane group is a cyclic acetal, which serves as a crucial protecting group for an aldehyde functional group.[2][3] This protection is vital during synthetic steps that would otherwise undesirably react with a free aldehyde, such as under the strongly acidic conditions of a Friedel-Crafts reaction.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzophenones is most commonly achieved via the Friedel-Crafts acylation.[4][5][6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the target molecule, a plausible and efficient synthetic pathway involves the Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with 4-(1,3-dioxolan-2-yl)benzoyl chloride. The dioxolane moiety protects the benzaldehyde group, which would otherwise be incompatible with the reaction conditions.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Part 1: Synthesis of 4-(1,3-dioxolan-2-yl)benzoic Acid (Acetal Protection)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-formylbenzoic acid (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents).

-

Add toluene to the flask to suspend the reagents.

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Causality: The acid-catalyzed reaction between the aldehyde and ethylene glycol forms the cyclic acetal.[2] Removing water via azeotropic distillation is critical as it drives the equilibrium towards the formation of the protected product, in accordance with Le Châtelier's principle.

Part 2: Synthesis of this compound (Friedel-Crafts Acylation)

-

In a dry, inert atmosphere (e.g., under nitrogen), suspend 4-(1,3-dioxolan-2-yl)benzoic acid (1 equivalent) in excess thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 2-3 hours until gas evolution ceases, indicating the formation of the acyl chloride. Remove the excess SOCl₂ under reduced pressure.

-

In a separate flask under an inert atmosphere, dissolve p-xylene (1.1 equivalents) in a dry, non-protic solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

-

Add the prepared 4-(1,3-dioxolan-2-yl)benzoyl chloride dropwise to the cooled p-xylene/AlCl₃ mixture.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Causality: The Lewis acid, AlCl₃, coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich p-xylene ring to form the new carbon-carbon bond, yielding the benzophenone core.[4][5] The reaction is performed at low temperature initially to control the exothermic reaction and minimize side products.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The expected properties and spectroscopic data are summarized below.

| Property | Value / Expected Data |

| Molecular Formula | C₁₈H₁₈O₃[7] |

| Molecular Weight | 282.33 g/mol [7] |

| Appearance | Expected to be a white to off-white solid.[1][8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.2 (m, 7H, Ar-H), ~5.8 (s, 1H, O-CH-O), ~4.1 (m, 4H, O-CH₂-CH₂-O), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~196 (C=O), ~140-125 (Ar-C), ~103 (O-CH-O), ~65 (O-CH₂), ~21 (Ar-CH₃), ~20 (Ar-CH₃). |

| IR (KBr, cm⁻¹) | ν: ~1660 (C=O stretch, ketone), ~1280, ~1100 (C-O stretch, acetal). |

| Mass Spec (EI) | m/z: 282 [M]⁺, fragments corresponding to loss of dioxolane moiety and cleavage around the carbonyl group. |

Self-Validation: The presence of the singlet at ~5.8 ppm in the ¹H NMR is a highly diagnostic signal for the methine proton of the dioxolane ring. The carbonyl signal around 196 ppm in the ¹³C NMR confirms the ketone functionality. The combination of these signals, along with the correct integration and aromatic splitting patterns, provides strong evidence for the successful synthesis of the target structure.

Applications in Drug Discovery and Development

While this compound may not be an active pharmaceutical ingredient (API) itself, its structure makes it a highly valuable intermediate in the synthesis of more complex molecules.

-

Scaffold for Bioactive Molecules : The benzophenone core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9][10]

-

Synthetic Handle for Derivatization : The key to this molecule's utility is the protected aldehyde at the 4' position. The dioxolane group is stable under many reaction conditions (e.g., basic, reductive, organometallic) but can be easily removed under mild acidic hydrolysis to regenerate the highly reactive aldehyde.[2][3] This aldehyde can then serve as a synthetic handle for a multitude of chemical transformations to build molecular diversity.

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sci-hub.se [sci-hub.se]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties like melting and boiling point of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Introduction: The Significance of Physical Properties in Drug Discovery

The benzophenone scaffold, characterized by a diaryl ketone core, is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The compound this compound is a member of this versatile chemical family. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of such a compound is not merely academic; it is a cornerstone of successful pharmaceutical development.

Physical properties, particularly the melting and boiling points, serve as critical indicators of a substance's identity, purity, and stability.[4][5] In the pharmaceutical industry, these parameters are fundamental for quality control, guiding formulation development, and ensuring the consistency and efficacy of active pharmaceutical ingredients (APIs).[4][6] A sharp, well-defined melting point range is a primary indicator of a pure crystalline compound, whereas deviations can signify the presence of impurities.[5][7] Similarly, the boiling point is crucial for purification processes like distillation and for assessing the chemical stability of drug formulations.[8][9]

This guide provides a comprehensive examination of the physical properties of this compound. While experimentally determined data for this specific molecule is sparse in publicly available literature, we will present its predicted properties and, more importantly, detail the rigorous, field-proven experimental protocols required for their empirical determination.

Compound Profile

A clear identification of the target compound is the first step in any scientific investigation.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (2,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone[10] |

| CAS Number | 898760-22-0[10][11] |

| Molecular Formula | C18H18O3[10][11] |

| Molecular Weight | 282.33 g/mol [10][11] |

Predicted Physical Properties

Computational models provide a valuable starting point for understanding a compound's characteristics. The following properties for this compound have been predicted, though they necessitate experimental validation.

| Property | Predicted Value | Source |

| Boiling Point | 420.0 ± 45.0 °C | [11] |

| Density | 1.149 ± 0.06 g/cm³ | [11] |

The Science of Phase Transitions: A Molecular Perspective

Melting and boiling points are direct reflections of the strength of intermolecular forces holding molecules together.[12] To transition from a solid to a liquid (melting) or a liquid to a gas (boiling), sufficient thermal energy must be supplied to overcome these forces. For this compound, several structural features are key:

-

Molecular Weight: With a molecular weight of 282.33 g/mol , the compound is substantial, leading to significant van der Waals forces which generally contribute to higher melting and boiling points.[13]

-

Polarity: The central carbonyl group (C=O) of the benzophenone core and the two oxygen atoms within the dioxolane ring create permanent dipoles, resulting in dipole-dipole interactions that require more energy to disrupt than non-polar van der Waals forces alone.

-

Molecular Shape: The relatively flat and rigid nature of the two phenyl rings allows for efficient packing in a solid crystal lattice. However, the non-planar dioxolane group and the methyl substituents can disrupt this packing, which can influence the melting point.[12]

Experimental Determination Protocols

The following sections detail the standard, validated methodologies for accurately determining the melting and boiling points in a laboratory setting.

Melting Point Determination: The Capillary Method

Principle: The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium. Pure crystalline substances exhibit a sharp and narrow melting range (typically 0.5–1.0°C).[5] The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the range.[4][5] This makes it an excellent method for purity assessment.

Methodology:

-

Sample Preparation: The sample must be thoroughly dried to remove any solvent, which can act as an impurity and depress the melting point. The dried sample is then finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[13] To ensure dense packing, the capillary tube can be dropped, sealed-end down, through a long glass tube onto a hard surface.[14]

-

Preliminary Measurement: The packed capillary is placed in a digital melting point apparatus. A rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[14] This initial run prevents time wastage during the precise measurement.

-

Accurate Measurement: After allowing the apparatus to cool, a fresh sample is prepared. The apparatus is heated rapidly to approximately 20°C below the previously determined approximate melting point. The heating rate is then reduced to a slow 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[14]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid crystal disappears. This range is the reported melting point.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination: The Micro-Capillary Method

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.[15] At this temperature, the liquid undergoes bulk vaporization. This method is ideal for determining the boiling point of small quantities of a substance.

Methodology:

-

Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed into a fusion tube (a small test tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[16][17]

-

Assembly: The fusion tube assembly is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus equipped for boiling point determination.

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped inside the inverted capillary expands and is expelled, seen as a slow stream of bubbles.[16]

-

Observation of Boiling: As the temperature approaches the liquid's boiling point, the vapor pressure of the liquid starts to exceed the atmospheric pressure. This is indicated by a rapid and continuous stream of bubbles emerging from the capillary tube.[18]

-

Cooling and Measurement: At the point of rapid bubbling, the heat source is removed, and the apparatus is allowed to cool slowly. The bubbling will cease, and as the vapor pressure inside the capillary drops below the atmospheric pressure, the liquid will be drawn up into the capillary tube.[16]

-

Data Recording: The temperature at which the liquid just begins to enter the capillary is the precise boiling point of the sample.[15]

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

For drug development professionals and researchers, the precise characterization of a novel compound like this compound is paramount. While computational predictions offer a valuable preliminary estimation of its boiling point, they are no substitute for rigorous experimental verification. The melting point, a key determinant of purity, must be established empirically. The detailed protocols provided in this guide for melting and boiling point determination represent the industry-standard approach to generating the accurate and reliable data necessary for advancing chemical synthesis, quality control, and the broader drug discovery process.

References

- Benchchem.

- National Center for Biotechnology Information (PMC). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- Jingye Pharma Co., Ltd.

- Westlab Canada. Measuring the Melting Point.

- JoVE. Boiling Points - Concept.

- University of Calgary.

- SSERC.

- University of Calgary.

- University of Missouri–St. Louis. Experiment 1 - Melting Points.

- ChemicalBook. This compound.

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.

- JoVE. Boiling Points - Procedure.

- Vernier.

- ResearchGate.

- SlideShare. experiment (1)

- NANOLAB.

- Iksanika. Boiling point: Significance and symbolism.

- Mettler Toledo.

- Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

- National Center for Biotechnology Information (PMC). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery.

- Cansai. This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. mt.com [mt.com]

- 6. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. vernier.com [vernier.com]

- 9. Boiling point: Significance and symbolism [wisdomlib.org]

- 10. This compound - CAS:898760-22-0 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 11. This compound CAS#: 898760-22-0 [amp.chemicalbook.com]

- 12. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. byjus.com [byjus.com]

- 18. Video: Boiling Points - Procedure [jove.com]

Molecular weight and formula of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

An In-depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized derivative of the versatile benzophenone scaffold. Benzophenone and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document details the molecular characteristics, a proposed synthetic pathway with mechanistic insights, analytical methodologies for structural confirmation and purity assessment, and potential applications for researchers, scientists, and professionals in drug development. The guide is structured to offer not just procedural steps but also the scientific rationale underpinning these methods, ensuring a thorough understanding for advanced applications.

Core Molecular and Physicochemical Profile

This compound is a diarylketone featuring a dimethyl-substituted phenyl ring and a second phenyl ring bearing a dioxolane group. The dioxolane moiety serves as a protected aldehyde, a common strategy in multi-step organic synthesis to prevent unwanted side reactions of a reactive carbonyl group. This structural feature makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identity and Predicted Properties

| Property | Value | Source |

| IUPAC Name | (2,5-dimethylphenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone | N/A |

| CAS Number | 898760-22-0 | [2] |

| Molecular Formula | C₁₈H₁₈O₃ | [2] |

| Molecular Weight | 282.33 g/mol | [2] |

| Predicted Boiling Point | 420.0 ± 45.0 °C | [2] |

| Predicted Density | 1.149 ± 0.06 g/cm³ | [2] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis initiates with the acylation of 1,4-dimethylbenzene (p-xylene) with 4-formylbenzoyl chloride, followed by the protection of the resulting aldehyde using ethylene glycol.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 4-(2,5-Dimethylbenzoyl)benzaldehyde

-

Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and 1,4-dimethylbenzene.

-

Catalyst Addition : Cool the mixture to 0°C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions. The Lewis acid is crucial for activating the acyl chloride for electrophilic attack.

-

Acylation : Dissolve 4-formylbenzoyl chloride in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching : Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification : Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup : In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve the 4-(2,5-dimethylbenzoyl)benzaldehyde from Step 1 in toluene.

-

Reagent Addition : Add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Azeotropic Water Removal : Heat the mixture to reflux. The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards the formation of the acetal.[3]

-

Reaction Completion : Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

-

Workup and Purification : Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product can be further purified by recrystallization or column chromatography.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis (Expected Results)

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The two methyl groups on the first ring will appear as singlets, likely around 2.3-2.5 ppm. The protons of the dioxolane ring will typically present as a multiplet around 4.0-4.2 ppm, and the methine proton of the acetal will be a singlet around 5.8 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of 18 carbons. Key signals would include the carbonyl carbon around 195 ppm, the acetal carbon around 103 ppm, and the carbons of the dioxolane ring around 65 ppm.[4][5]

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹. The C-O stretches of the dioxolane group would appear in the 1050-1250 cm⁻¹ region.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular weight (282.33 g/mol ) and elemental composition (C₁₈H₁₈O₃).[6] The fragmentation pattern would likely show cleavage at the carbonyl group and loss of the dioxolane moiety.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Table 2: General HPLC Method for Benzophenone Derivatives

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for moderately nonpolar compounds like benzophenones.[7][8] |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | A common mobile phase for reverse-phase chromatography, allowing for elution control.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations.[9] |

| Detection | UV at ~285-315 nm | Benzophenones have strong UV absorbance in this range due to their conjugated system.[7][8] |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC.[9] |

Potential Applications in Drug Development

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.[1] This versatility makes its derivatives, including this compound, attractive candidates for drug discovery programs.

Caption: Biological activities of the benzophenone scaffold.

-

Anticancer Activity : Numerous benzophenone derivatives have demonstrated potent anticancer effects by targeting various pathways, including the inhibition of cell proliferation.[1][10] The specific substitutions on the phenyl rings of the target molecule could be tailored to enhance selectivity for particular cancer cell lines.

-

Anti-inflammatory Properties : Benzophenones are known to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[1] The title compound could serve as a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antiviral Applications : The benzophenone framework has been integrated into molecules with significant antimicrobial and antiviral activities.[1][10]

-

Intermediate for API Synthesis : The dioxolane group acts as a protected aldehyde, which can be easily deprotected under acidic conditions to reveal the reactive aldehyde functionality. This makes the compound a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) where a benzaldehyde moiety is required.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, safety precautions should be based on the parent compound, benzophenone.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[12]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards : The parent compound, benzophenone, is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[12] It is also toxic to aquatic life.[12] Assume the derivative has similar potential hazards until proven otherwise.

Conclusion

This compound represents a strategically designed molecule that leverages the proven biological potential of the benzophenone scaffold with the synthetic utility of a protected aldehyde. This guide has provided its core chemical properties, a detailed and scientifically grounded proposed synthetic route, and a framework for its analytical characterization. For drug development professionals, this compound serves as a versatile intermediate and a promising starting point for the exploration of new therapeutic agents across multiple disease areas. Further research into its specific biological activities is warranted to fully unlock its potential.

References

- Lei, C., et al. (2024).

- Merino, P., et al. (1998). (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine. Molecules.

-

NIST. (n.d.). Benzophenone. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-4-phenyl-1,3-dioxolane. Retrieved from [Link]

- Saeed, A., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.

- ScienceLab.com. (2005).

- Tarley, C. R. T., et al. (2004). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3. Analytical and Bioanalytical Chemistry.

-

Vavilala, C., et al. (2007). Synthesis of 2, 2-dimethyl-4-phenyl-[2]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Bulletin of the Chemical Society of Ethiopia.

- Williams, D. B. G., et al. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)

- Zucolotto, V., et al. (2012). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.

- de la Torre, M. C., et al. (2010). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. Molbank.

- dos Santos, J. L., et al. (2016).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]

- Kamal, A., et al. (2015). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.

- Povarov, L. S., et al. (1970). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Chemistry of Heterocyclic Compounds.

- Cossy, J., et al. (2010). (-)-5-((4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl). SciSpace.

- Gualdesi, M. S., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI.

- Gualdesi, M. S., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI.

- Lei, C., et al. (2024).

- Medina, S., et al. (2022).

-

PubChem. (n.d.). 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. Retrieved from [Link]

-

Senthilkumar, R., et al. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][2]dioxol-5-yl). International Journal of Current Microbiology and Applied Sciences.

- Shanklin, J. R., et al. (2018). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.

- Wang, J., et al. (2022).

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 898760-22-0 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of butyl methoxydibenzoylmethane, benzophenone-3, octyl dimethyl PABA and octyl methoxycinnamate in lipsticks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.miracosta.edu [home.miracosta.edu]

- 12. fishersci.com [fishersci.com]

Discovery and Initial Characterization of Novel Benzophenone Derivatives: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. Its structural versatility and chemical stability make it an ideal starting point for the design and synthesis of new therapeutic agents[2][3][4]. This guide provides a comprehensive, field-proven framework for the discovery, synthesis, and initial characterization of novel benzophenone derivatives, grounded in the principles of causality and self-validating methodologies.

Strategic Design and Synthesis of Novel Derivatives

The journey begins not in the lab, but in the design phase. The rationale for creating a new derivative must be clear: are we aiming to enhance potency, improve selectivity, reduce toxicity, or modulate pharmacokinetic properties? The core benzophenone structure offers two phenyl rings that are ripe for functionalization, allowing for systematic exploration of the structure-activity relationship (SAR).

A robust and widely used method for synthesizing the benzophenone core is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5].

The choice of solvent and reaction temperature is critical. Anhydrous dichloromethane is often selected as the solvent due to its inertness and ability to dissolve the reactants and catalyst[5]. The reaction is typically initiated at a low temperature (e.g., 5 °C) to control the exothermic reaction and prevent side-product formation, before being allowed to proceed at room temperature[5].

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the substituted toluene (5.2 mmol) and anhydrous dichloromethane (15 mL).

-

Cooling: Cool the reaction mixture to 5 °C using an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (7.8 mmol) portion-wise, ensuring the temperature does not rise significantly.

-

Reactant Addition: Slowly add the desired benzoyl chloride (6.2 mmol) dropwise from the dropping funnel over 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 4:1 n-hexane:ethyl acetate)[6].

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water and 6N HCl to quench the reaction and decompose the aluminum chloride complex[6][7].

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral (6-7), followed by a wash with brine (saturated NaCl solution)[5].

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator[5][6].

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure benzophenone derivative[5][8].

The following diagram illustrates a typical workflow for the synthesis and purification of a novel benzophenone derivative.

Caption: Workflow from synthesis to purification.

Structural Elucidation and Physicochemical Characterization

Once a novel derivative is synthesized and purified, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is essential for this validation.

A multi-pronged approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's structure.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns of protons (¹H NMR) and the chemical shifts of carbon atoms (¹³C NMR) are used to map the molecule's connectivity[9][10]. For benzophenones, the aromatic region of the ¹H NMR spectrum is particularly informative.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the benzophenone carbonyl (C=O) stretch[11].

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns[12][13]. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

Experimental Protocol: Sample Characterization

-

¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer to fully assign the structure[6][10].

-

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent[14].

-

Record the spectrum, typically from 4000 to 400 cm⁻¹[6].

-

-

Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into an LC-MS system, often using electrospray ionization (ESI), to obtain the mass-to-charge ratio (m/z) of the molecular ion[6].

-

The following table provides an example of how to summarize the characterization data for a hypothetical novel benzophenone derivative.

| Analysis | Result |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.26 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.20 (m, 9H, Ar-H), 3.90 (s, 3H, -OCH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 196.5 (C=O), 163.0, 138.0, 132.5, 130.0, 129.8, 128.4, 55.6 (-OCH₃) |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2950 (C-H), 1660 (C=O), 1600, 1450 (C=C) |

| HRMS (ESI) | m/z calculated for C₁₅H₁₃O₂⁺ [M+H]⁺: 225.0897, found: 225.0901 |

Biological Screening and Pharmacological Evaluation

With the novel compound's identity confirmed, the next phase is to assess its biological activity. The screening strategy should be guided by the initial design rationale. Given the known activities of benzophenones, common starting points include anticancer, anti-inflammatory, and antimicrobial assays[1][7][15].

High-throughput screening (HTS) of small-molecule libraries is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands of compounds[16]. For initial characterization, a more focused approach is taken, often starting with cell-based phenotypic assays or target-based enzymatic assays[17][18].

A common initial screen for anticancer activity involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed human cancer cells (e.g., HeLa, A-549, SMMC-7721) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[19].

-

Compound Treatment: Prepare serial dilutions of the novel benzophenone derivative in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

If a compound shows promising activity in a phenotypic screen, the next critical step is to investigate its mechanism of action. For instance, some benzophenone derivatives have been shown to inhibit p38α MAP kinase or the production of inflammatory cytokines like TNF-α and IL-6[1].

Caption: Potential inhibition of the p38 MAPK pathway.

This initial characterization provides a robust foundation for further preclinical development. The data gathered on synthesis, purity, structure, and preliminary biological activity are essential for making informed decisions about which lead compounds to advance toward more comprehensive safety, efficacy, and pharmacokinetic studies[20].

References

-